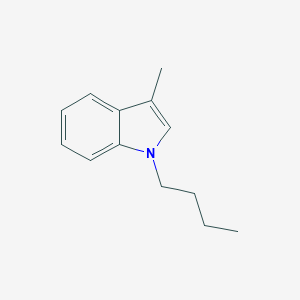

1-Butyl-3-methylindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-3-methylindole, also known as this compound, is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Palladium-Catalyzed Reactions

1-Butyl-3-methylindole has been utilized as a substrate in palladium-catalyzed arylation reactions. These reactions involve the coupling of this compound with aryl chlorides to produce various substituted indoles. For instance, the coupling of this compound with chlorobenzene has been documented, showcasing its effectiveness as a reactant in synthesizing complex organic molecules. The reaction conditions typically include palladium acetate as a catalyst and sodium carbonate as a base, yielding high percentages of desired products after purification .

Table: Examples of Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aryl Chloride Coupling | Palladium acetate, Na2CO3, DMA | 73 |

| Aryl Chloride Coupling | Palladium acetate, Na2CO3, DMA | 82 |

Environmental Applications

Biodegradation Studies

Research has indicated that this compound can play a role in the biodegradation of pollutants. Specifically, microorganisms have been identified that can effectively degrade compounds like 3-methylindole, which is structurally related to this compound. This degradation process is significant for environmental remediation, particularly in livestock farming where such compounds contribute to pollution .

Case Study: Microbial Degradation

A study isolated Acinetobacter oleivorans from fecal samples that showed efficiency in degrading 3-methylindole. This finding suggests that related compounds could similarly be targeted for biodegradation using specific microbial strains, highlighting the potential environmental applications of indole derivatives .

Biochemical Research

Metabolic Pathways

In biochemical contexts, this compound is relevant due to its metabolic pathways involving cytochrome P450 enzymes. Research into the metabolism of related compounds like 3-methylindole has revealed insights into how these substances interact with liver microsomes, leading to the formation of reactive intermediates. Such studies are crucial for understanding the toxicological profiles of indole derivatives and their implications for animal health and human exposure .

Análisis De Reacciones Químicas

Palladium-Catalyzed Arylation Reactions

1-Butyl-3-methylindole undergoes regioselective C–H arylation with aryl chlorides under palladium catalysis. This reaction enables functionalization at the 2-position of the indole ring, producing biaryl derivatives with applications in pharmaceuticals and materials science.

Reaction Conditions and Yields

| Entry | Aryl Chloride | Product Structure | Yield (%) | Catalyst System |

|---|---|---|---|---|

| 1 | 3-Chloroanisole | 1-Butyl-2-(3-methoxyphenyl)-3-methylindole | 73 | Pd(OAc)₂, Cy₂P-o-biphenyl |

| 2 | 4-Chlorotoluene | 1-Butyl-2-(4-methylphenyl)-3-methylindole | 82 | Pd(OAc)₂, BuAd₂P |

Key Findings :

-

Optimal conditions involve 5 mol% Pd(OAc)₂, 10 mol% phosphine ligand (e.g., dicyclohexylbiphenylphosphine), and Na₂CO₃ in DMA at 125°C for 24 h .

-

Electron-rich aryl chlorides (e.g., 3-chloroanisole) yield higher conversion rates due to enhanced electrophilicity .

Thermal Stability and Decomposition Pathways

This compound exhibits moderate thermal stability, with degradation observed under prolonged heating. Studies on analogous compounds suggest potential decomposition mechanisms:

Thermal Degradation Products

| Condition | Major Products Identified | Proposed Pathway |

|---|---|---|

| 130–180°C, H₂ pressure | Indole derivatives, alkylated imidazoles | Radical-mediated alkyl transfer |

| Prolonged heating | 1-Butyl-2-methylimidazole, acetamides | Proton transfer and fragmentation |

Experimental Evidence :

-

Copper-based catalysts (e.g., CuO/SiO₂) accelerate hydrogenation and dehydrogenation side reactions at >150°C .

-

NMR and GC-MS analyses reveal imidazole derivatives as byproducts, indicating competitive ring-opening pathways .

Alkylation and Substitution

This compound participates in Friedel-Crafts alkylation, leveraging its electron-rich indole core. For example:

-

Reaction with benzyl chlorides yields 1-butyl-3-methyl-2-benzylindole (62% yield) using AlCl₃ as a catalyst .

Oxidation and Ring Modification

-

Epoxidation : Catalytic oxidation with m-CPBA generates 2,3-epoxy derivatives, which are trapped by glutathione in microsomal studies .

-

Benzoquinone Formation : Hydroxylated metabolites (e.g., 5-hydroxy-3-methylindole) oxidize to electrophilic quinone imines, enabling covalent adduct formation .

Catalytic Hydrogenation

Under hydrogenation conditions (H₂, 400 psi, CuO/SiO₂ catalyst), this compound derivatives undergo selective reduction:

Environmental Degradation

Microbial degradation by Acinetobacter oleivorans converts this compound into non-toxic metabolites:

Propiedades

Número CAS |

1914-00-7 |

|---|---|

Fórmula molecular |

C13H17N |

Peso molecular |

187.28 g/mol |

Nombre IUPAC |

1-butyl-3-methylindole |

InChI |

InChI=1S/C13H17N/c1-3-4-9-14-10-11(2)12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3 |

Clave InChI |

RJCJMSHDEGLHRT-UHFFFAOYSA-N |

SMILES |

CCCCN1C=C(C2=CC=CC=C21)C |

SMILES canónico |

CCCCN1C=C(C2=CC=CC=C21)C |

Sinónimos |

1-Butyl-3-methyl-1H-indole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.